molecular formula C24H19ClN2O2S B2770845 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate CAS No. 318289-32-6

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate

Cat. No.: B2770845
CAS No.: 318289-32-6
M. Wt: 434.94
InChI Key: VKCQSTWAALHKLI-UHFFFAOYSA-N
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Description

The compound [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate is a pyrazole-based ester featuring a trifunctionalized pyrazole core. The pyrazole ring is substituted at the 1-position with a methyl group, at the 3-position with a phenyl group, and at the 5-position with a phenylsulfanyl moiety. The 4-position is esterified with a 3-chlorobenzoate group, introducing both aromatic and electron-withdrawing characteristics.

Properties

IUPAC Name

(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCQSTWAALHKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate (CAS Number: 956986-56-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 450 g/mol. The structure includes a pyrazole ring substituted with a phenylsulfanyl group and a chlorobenzenecarboxylate moiety, contributing to its unique properties.

PropertyValue
Molecular FormulaC24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S
Molecular Weight450 g/mol
CAS Number956986-56-4
Melting PointNot specified
PurityMin. 95%

Research indicates that compounds similar to This compound may exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The presence of the pyrazole ring is often associated with modulation of multiple signaling pathways within cells.

Anticancer Activity

A study exploring the anticancer effects of pyrazole derivatives found that certain compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Specifically, This compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which it may reduce inflammation and related pathologies .

Case Studies

  • Case Study on Cancer Cell Lines : A recent study tested the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value determined to be approximately 15 µM.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s pyrazole scaffold is compared to derivatives with analogous substitution patterns but differing functional groups (Table 1).

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions 1, 3, 5) Ester/Aldehyde Group (Position 4) Key Features Reference
Target compound 1-Me, 3-Ph, 5-PhS- 3-Cl-benzoate Chlorine enhances lipophilicity
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 1-Me, 3-CF₃, 5-(3-Cl-PhS-) Aldehyde Trifluoromethyl boosts electronegativity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime 1-Me, 3-CF₃, 5-(3-Cl-PhS-) Oxime-thiazole conjugate Thiazole introduces heterocyclic diversity
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate 1-Me, 3-Cl, 5-SO₂NH₂ Methyl ester Sulfonamide enhances hydrogen bonding
{1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 2,6-difluorobenzoate 1-Me, 3-Ph, 5-[3-CF₃-PhO-] 2,6-diF-benzoate Trifluorophenoxy increases steric bulk
Electronic and Steric Effects
  • The trifluoromethyl group in analogues () further amplifies electronegativity, which may influence binding interactions in biological systems.
  • Sulfanyl vs. Sulfonamide/Sulfonate : The phenylsulfanyl (PhS-) group in the target compound is less polar than sulfonamide (SO₂NH₂) or sulfonate (SO₃⁻) groups in analogues (), affecting solubility and membrane permeability.
Crystallographic and Conformational Insights
  • Hydrogen Bonding : The phenylsulfanyl group in the target compound may participate in weaker C–H···π or van der Waals interactions compared to sulfonamides, which form stronger N–H···O hydrogen bonds ().
  • Molecular Geometry: Derivatives like the oxime-thiazole conjugate () exhibit non-planar conformations due to steric clashes between the thiazole and pyrazole rings, unlike the more planar 3-chlorobenzoate ester in the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Pyrazole Core Formation : Use 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde as a precursor. React with phenol derivatives in the presence of K₂CO₃ as a base catalyst to introduce aryloxy groups .

  • Sulfanyl Group Incorporation : Employ copper(II) bis(trifluoromethanesulfonate) in ionic liquids (e.g., [BMIM]PF₆) at 130°C for 2 hours to facilitate sulfur-based substitutions .

  • Esterification : Couple the pyrazole-sulfanyl intermediate with 3-chlorobenzoyl chloride using a Schlenk line under anhydrous conditions.

    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structure of this compound be validated post-synthesis?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in chloroform/methanol). Use SHELXL for refinement and ORTEP for visualization . Example metrics: Rfactor<0.05R_{\text{factor}} < 0.05, data-to-parameter ratio > 10 .
  • Spectroscopic Techniques :
  • NMR : Confirm substitution patterns (e.g., 1H^1\text{H}-NMR: δ 2.5 ppm for CH₃, δ 7.2–7.8 ppm for aromatic protons).
  • HRMS : Verify molecular ion peak (e.g., m/zm/z calculated for C₂₄H₁₉ClN₂O₂S: 442.08).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodology :

  • Hydrogen Bonding Analysis : Use Mercury or PLATON to identify C–H···O/N interactions. Calculate graph set descriptors (e.g., R22(8)\text{R}_2^2(8) motifs) to classify packing motifs .
  • π-π Stacking : Measure centroid distances (typically 3.5–4.0 Å) between phenyl rings using CCDC ConQuest .
  • Impact on Stability : Correlate packing density (via Hirshfeld surface analysis) with thermal stability (TGA/DSC data).

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify nucleophilic/electrophilic sites (e.g., sulfanyl group as a nucleophile).
  • Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with in vitro assays .

Q. How can synthetic byproducts or isomers be identified and resolved?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers.
  • LC-MS/MS : Detect trace impurities (e.g., des-chloro derivatives) via fragmentation patterns.
  • Crystallographic Twinning : Address twinned crystals using SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .

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